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molecular formula C10H11NO2 B133032 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 30914-88-6

2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B133032
M. Wt: 177.2 g/mol
InChI Key: RXDGEARQCVVVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969386B2

Procedure details

To a solution of 3-hydroxy-benzamide (50 g, 0.36 mol) in acetone (300 mL) was added 2,2-dimethoxy-propane (100 mL) and p-toluene sulfonic acid (5 g, 0.03 mol) and the mixture was heated to reflux overnight. The solvent was evaporated under vacuum to give crude 2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one (55 g, 86%) that was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 7.91 (dd, J=1.8, 7.8 Hz 1H), 7.44 (t, J=7.8 Hz 1H), 7.35 (brs, 1H), 7.05 (t, J=7.8 Hz 1H), 6.91 (d, J=8.1 Hz 1H), 1.65 (s, 6H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH2:7])=[O:6].C[O:12][C:13](OC)([CH3:15])[CH3:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH3:14][C:13]1([CH3:15])[NH:7][C:5](=[O:6])[C:4]2[CH:3]=[CH:2][CH:10]=[CH:9][C:8]=2[O:12]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=C(C(=O)N)C=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C(N1)=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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